![molecular formula C14H18N4O7 B14018921 7-Methyl-7-azabicyclo[3.2.1]octane CAS No. 34584-07-1](/img/structure/B14018921.png)
7-Methyl-7-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-7-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in the field of drug discovery due to their unique structural and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the Dieckmann cyclization of a piperidine derivative . This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
7-Methyl-7-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
7-Methyl-7-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 7-Methyl-7-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic core.
Uniqueness
7-Methyl-7-azabicyclo[3.2.1]octane is unique due to its specific substitution at the 7-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct pharmacological properties compared to other similar compounds .
属性
CAS 编号 |
34584-07-1 |
|---|---|
分子式 |
C14H18N4O7 |
分子量 |
354.32 g/mol |
IUPAC 名称 |
6-methyl-6-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-6-7-3-2-4-8(9)5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
InChI 键 |
KYOATTORQMYLNK-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CCCC1C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
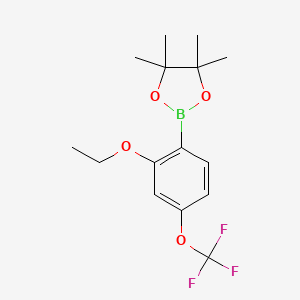
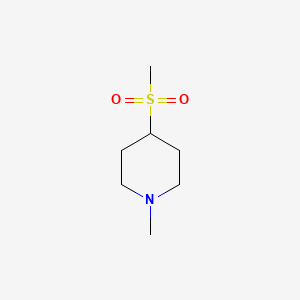
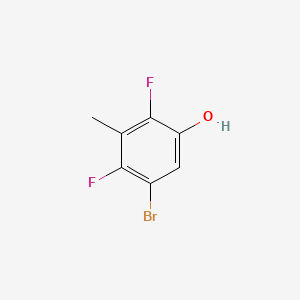
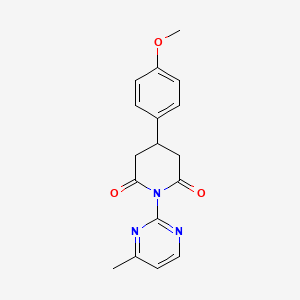
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
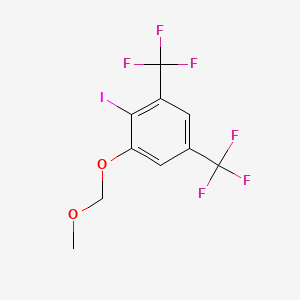

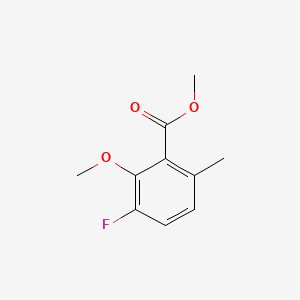
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
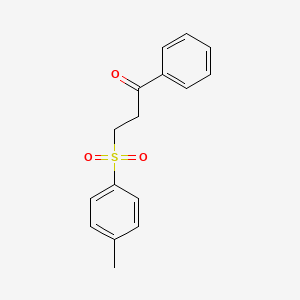
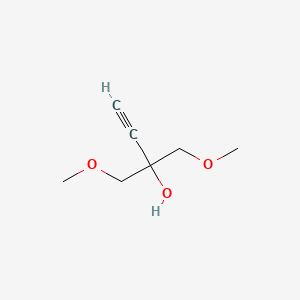
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
